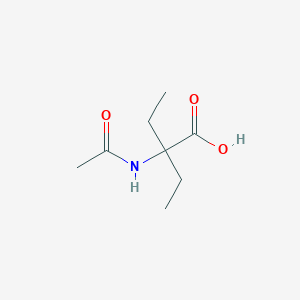
2-Acetamido-2-ethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-ethylbutanoic acid, also known as AEEB or N-acetyl-L-leucine, is a derivative of the amino acid leucine. It has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-ethylbutanoic acid is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. 2-Acetamido-2-ethylbutanoic acid has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
2-Acetamido-2-ethylbutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-Acetamido-2-ethylbutanoic acid has also been shown to enhance cognitive function and improve memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-Acetamido-2-ethylbutanoic acid is also stable under a wide range of conditions, making it suitable for various experimental settings. However, 2-Acetamido-2-ethylbutanoic acid has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for research on 2-Acetamido-2-ethylbutanoic acid. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and its potential for clinical applications. Another area of interest is its potential as an ingredient in functional foods and supplements. Further studies are needed to determine its safety and efficacy in these applications. Finally, there is a need for further research on the biochemical and physiological effects of 2-Acetamido-2-ethylbutanoic acid, particularly in complex biological systems.
Conclusion:
In conclusion, 2-Acetamido-2-ethylbutanoic acid is a derivative of the amino acid leucine that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, enhance cognitive function, and regulate various signaling pathways in the body. 2-Acetamido-2-ethylbutanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-Acetamido-2-ethylbutanoic acid should focus on its potential as a therapeutic agent, its safety and efficacy as an ingredient in functional foods and supplements, and its effects in complex biological systems.
Méthodes De Synthèse
2-Acetamido-2-ethylbutanoic acid can be synthesized through a multistep process involving the reaction of leucine with acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide to obtain 2-Acetamido-2-ethylbutanoic acid. This synthesis method has been optimized to produce high yields of 2-Acetamido-2-ethylbutanoic acid with high purity.
Applications De Recherche Scientifique
2-Acetamido-2-ethylbutanoic acid has been studied for its potential applications in various fields such as medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 2-Acetamido-2-ethylbutanoic acid has also been studied for its ability to enhance cognitive function, making it a potential ingredient in functional foods and supplements.
Propriétés
Numéro CAS |
139578-94-2 |
|---|---|
Nom du produit |
2-Acetamido-2-ethylbutanoic acid |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-acetamido-2-ethylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
Clé InChI |
KEWRXJBFHLPAOL-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)O)NC(=O)C |
SMILES canonique |
CCC(CC)(C(=O)O)NC(=O)C |
Synonymes |
Butanoic acid, 2-(acetylamino)-2-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)







![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)

